![molecular formula C11H19Cl B13187398 [1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
[1-(Chloromethyl)cyclopropyl]cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Chloromethyl)cyclopropyl]cycloheptane: is an organic compound that features a cyclopropyl group attached to a cycloheptane ring via a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]cycloheptane typically involves the reaction of cyclopropylmethanol with cycloheptane in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Chloromethyl)cyclopropyl]cycloheptane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of cyclopropylcycloheptane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Formation of cyclopropylcycloheptanol or cyclopropylcycloheptanone.
Reduction: Formation of cyclopropylcycloheptane.
Substitution: Formation of various substituted cyclopropylcycloheptane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Chloromethyl)cyclopropyl]cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and cycloheptane moieties on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that incorporate the cyclopropyl and cycloheptane rings. These rings can impart unique pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable intermediate in the synthesis of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of [1-(Chloromethyl)cyclopropyl]cycloheptane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The cyclopropyl and cycloheptane rings may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity for target molecules.
Comparación Con Compuestos Similares
Cyclopropylmethane: Lacks the cycloheptane ring, making it less complex and potentially less reactive.
Cycloheptylmethane: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
[1-(Bromomethyl)cyclopropyl]cycloheptane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: [1-(Chloromethyl)cyclopropyl]cycloheptane is unique due to the presence of both cyclopropyl and cycloheptane rings, which provide a combination of ring strain and flexibility
Propiedades
Fórmula molecular |
C11H19Cl |
|---|---|
Peso molecular |
186.72 g/mol |
Nombre IUPAC |
[1-(chloromethyl)cyclopropyl]cycloheptane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-8-11)10-5-3-1-2-4-6-10/h10H,1-9H2 |
Clave InChI |
MACPGIDHHLPIIT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


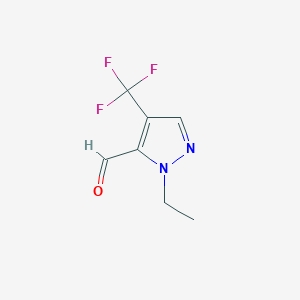
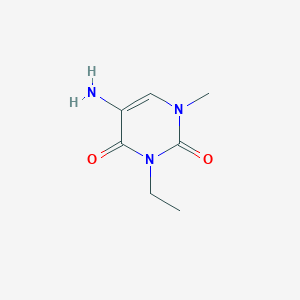
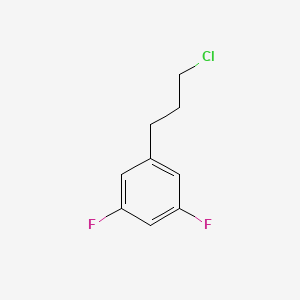
![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
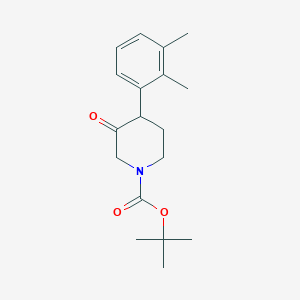
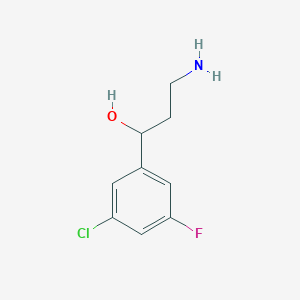
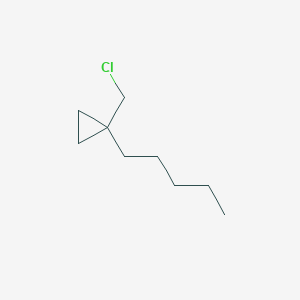
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
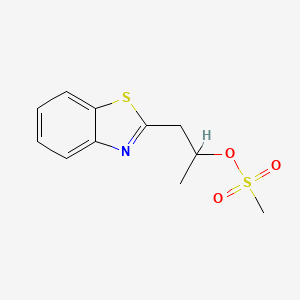
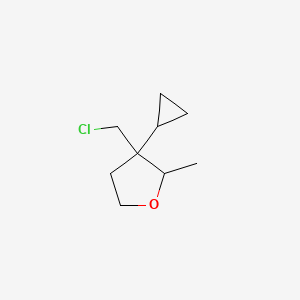
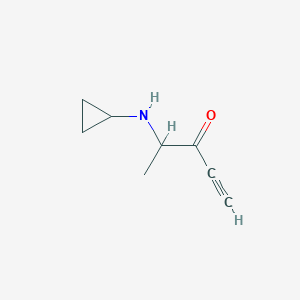
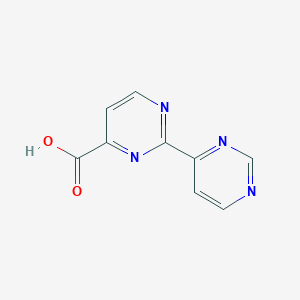
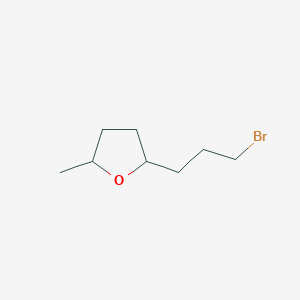
![2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13187396.png)
